1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester (CAS: 1233086-44-6) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with methyl (C5), tert-butyl ester (C1), and ethyl ester (C2) groups. Its molecular formula is C17H21NO4, with a molecular weight of 303.35 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, leveraging its ester groups for controlled reactivity and stability.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-methylpyrrolo[2,3-b]pyridine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-6-21-14(19)12-8-11-7-10(2)9-17-13(11)18(12)15(20)22-16(3,4)5/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPTUYKQRWMTBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)N=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling-Based Methods
One of the fundamental approaches to functionalized pyrrolo[2,3-b]pyridines involves Suzuki coupling reactions. This method typically begins with a halogenated pyrrolo[2,3-b]pyridine core which undergoes palladium-catalyzed coupling with appropriate boronic acids. For example, the reaction of 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid utilizing [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.04 g, 1.27 mmol, 0.05 equiv) as catalyst in the presence of potassium carbonate (10.5 g, 76.1 mmol, 3 equiv) in a 2.5:1 dioxane/water mixture (253 mL) has been documented to proceed efficiently under nitrogen atmosphere at 80°C. While this specific example introduces a phenyl group at position 5, the methodology can be adapted for other substitution patterns relevant to our target compound.
Cyclization-Based Approaches
Another significant strategy involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions. Research indicates that 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives can serve as starting materials, which undergo cyclization when refluxed with reagents such as acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic hydrochloric acid. This approach enables the direct formation of the bicyclic system with various substitution patterns.
Protection and Deprotection Strategies
The synthesis of functionalized pyrrolo[2,3-b]pyridines often necessitates protection and deprotection sequences, particularly when manipulating the nitrogen at position 1. For the synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridine, which represents a key intermediate in the preparation of our target compound, the use of triisopropylsilyl (TIPS) as a protecting group has proven effective. The TIPS group can be efficiently removed using tetrabutylammonium fluoride (0.145 g, 0.55 mmol) in tetrahydrofuran (3.0 mL) at room temperature for 1 hour, resulting in excellent yields (95%).
Specific Synthesis Pathways for the Target Compound
Retrosynthetic Analysis
The synthesis of this compound can be approached through a strategic retrosynthetic analysis. The target molecule can be disconnected to reveal 5-methyl-1H-pyrrolo[2,3-b]pyridine as a key intermediate, which would require subsequent functionalization at positions 1 and 2 to introduce the dicarboxylic acid ester moieties.
Pathway 1: Synthesis via Lithiation and Carboxylation
A feasible synthetic route involves the following sequence:
- Preparation of 5-methyl-1H-pyrrolo[2,3-b]pyridine
- Protection of the nitrogen at position 1
- Regioselective lithiation at position 2
- Carboxylation with carbon dioxide
- Esterification of the resulting carboxylic acid with ethanol
- Second lithiation at position 1
- Second carboxylation
- Esterification with tert-butanol
- Deprotection to obtain the final product
This pathway takes advantage of the differential reactivity of positions 1 and 2 in the pyrrolo[2,3-b]pyridine system and allows for sequential introduction of the two ester groups.
Pathway 2: Synthesis via Halogenation and Carbonylation
An alternative approach leverages palladium-catalyzed carbonylation reactions:
- Preparation of 5-methyl-1H-pyrrolo[2,3-b]pyridine
- Protection of the nitrogen at position 1
- Selective bromination at position 2
- Palladium-catalyzed carbonylation with ethanol
- Bromination at position 1
- Palladium-catalyzed carbonylation with tert-butanol
- Deprotection to obtain the final product
Critical Reaction Parameters and Optimization
Temperature and Solvent Effects
The selection of appropriate solvents and temperature control is crucial for the success of the synthetic sequence. For lithiation reactions, maintaining low temperatures (-78°C) is essential to ensure regioselectivity and prevent side reactions. Tetrahydrofuran (THF) serves as the preferred solvent for organolithium chemistry due to its ability to coordinate with lithium ions and stabilize the reactive intermediates.
For esterification reactions, refluxing conditions in the presence of the respective alcohols and catalytic acid are typically employed. The deprotection step with tetrabutylammonium fluoride (TBAF) proceeds efficiently at room temperature in THF, as demonstrated in the synthesis of related compounds.
Catalyst Considerations
Palladium-based catalysts play a crucial role in several steps of the alternative synthetic pathway. The selection of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) for coupling reactions offers advantages in terms of stability and catalyst activity. For carbonylation reactions, Pd(PPh3)4 or Pd(OAc)2 with appropriate phosphine ligands can be utilized, with the exact catalyst system requiring optimization based on substrate reactivity and desired selectivity.
Purification Strategies
The purification of intermediates and the final product requires careful consideration of the compound properties. Common purification techniques employed in similar syntheses include:
- Filtration through Celite to remove insoluble materials and catalyst residues
- Liquid-liquid extraction, typically using ethyl acetate and water
- Drying of organic fractions over sodium sulfate
- Column chromatography using silica gel with appropriate solvent systems (e.g., methanol in dichloromethane)
- Recrystallization for crystalline intermediates and products
For the final product, a combination of chromatographic purification followed by recrystallization would likely provide material of suitable purity for further applications.
Mechanistic Analysis and Reaction Optimization
Lithiation Mechanism and Regioselectivity
The lithiation of protected 5-methyl-1H-pyrrolo[2,3-b]pyridine follows established mechanistic principles for organolithium chemistry. The regioselectivity is governed by a combination of electronic and steric factors, with position 2 being more acidic due to the adjacent nitrogen atoms. The use of strong bases such as n-butyllithium or lithium diisopropylamide (LDA) is essential for efficient deprotonation.
The mechanistic pathway involves:
- Coordination of the organolithium base to the substrate
- Deprotonation to form the lithiated intermediate
- Stabilization of the lithiated intermediate through coordination with solvent molecules
- Reaction with electrophiles (CO2 in this case) to form the desired products
Carboxylation and Esterification Mechanisms
The carboxylation step involves nucleophilic attack of the lithiated intermediate on carbon dioxide, resulting in the formation of a lithium carboxylate. This species must be carefully quenched under acidic conditions to obtain the free carboxylic acid.
Esterification proceeds through the standard acid-catalyzed mechanism:
- Protonation of the carboxylic acid carbonyl
- Nucleophilic attack by the alcohol
- Proton transfer and dehydration to form the ester
For tert-butyl esterification, direct esterification with tert-butanol can be challenging due to steric hindrance. Alternative approaches include the use of tert-butyl acetate with catalytic sulfuric acid or conversion to the acid chloride followed by reaction with tert-butoxide.
Yield Optimization Considerations
Several factors can influence the yield of the target compound:
Table 2: Factors Affecting Yield in Key Synthetic Steps
| Step | Critical Factors | Optimization Strategy |
|---|---|---|
| Lithiation | Temperature, base equivalents, reaction time | Maintain -78°C, use 1.1-1.2 equiv base, monitor by TLC |
| Carboxylation | CO2 purity, reaction time, quenching conditions | Use dried CO2, extend reaction time, careful acidic workup |
| Esterification | Water content, acid catalyst concentration | Use anhydrous conditions, optimize catalyst loading |
| Deprotection | TBAF quality, reaction monitoring | Use fresh TBAF, monitor by LCMS |
Characterization and Analytical Methods
Spectroscopic Characterization
The complete characterization of this compound requires a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR provide critical information about the structure and purity of the compound. Key diagnostic signals would include:
- The methyl group at position 5 (approximately δ 2.4-2.6 ppm in 1H NMR)
- The tert-butyl ester group (singlet at approximately δ 1.4-1.6 ppm in 1H NMR)
- The ethyl ester group (triplet at approximately δ 1.2-1.4 ppm and quartet at δ 4.2-4.4 ppm in 1H NMR)
- Aromatic protons of the pyrrolo[2,3-b]pyridine system (δ 6.5-8.5 ppm in 1H NMR)
Mass Spectrometry : LC-MS analysis would confirm the molecular weight with an expected [M+H]+ peak at m/z 291, consistent with the molecular formula C15H18N2O4.
Infrared Spectroscopy : IR spectroscopy would reveal characteristic absorption bands for the ester carbonyl groups (approximately 1700-1750 cm-1) and the aromatic system.
Chromatographic Analysis
HPLC analysis with appropriate columns (typically C18 reversed-phase) and solvent systems (acetonitrile/water gradients with 0.1% formic acid) can be employed to assess the purity of the final product. A purity requirement of >95% would typically be established for compounds intended for biological evaluation or further synthetic applications.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified pyrrolopyridine derivatives with altered functional groups .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester is a pyrrolopyridine derivative with a pyrrolopyridine core, known for its diverse biological activities. It has gained attention in medicinal chemistry for potential therapeutic applications, especially in oncology, where it inhibits specific signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
this compound functions as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting FGFRs, this compound can disrupt downstream signaling pathways critical for tumor growth and metastasis, making it a candidate for cancer therapeutics.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. A common method begins with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions. Subsequent steps may include esterification and further functional group modifications to yield the final product.
Applications
This compound finds applications across various fields, including use as a targeted therapeutic agent in cancer treatment.
Related Compounds
The uniqueness of this compound lies in its potent inhibitory action against FGFRs compared to its analogs, enhancing its potential as a targeted therapeutic agent in cancer treatment.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolopyridine core with dicarboxylic acid functionality | Inhibits FGFRs |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | Similar pyrrolopyridine structure | Moderate FGFR inhibition |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | Variation in carboxylic position | Limited biological activity |
| Pyrrolo[1,2-a]pyrazines | Different heterocyclic structure | Varying biological profiles |
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester involves the inhibition of specific signaling pathways. It primarily targets the FGFR family, which includes four distinct isoforms (FGFR1–4). Upon binding to these receptors, the compound prevents their activation and subsequent downstream signaling, which is essential for cell proliferation, migration, and survival . This inhibition disrupts the growth and spread of cancer cells, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
Key differentiating factors include:
- Ester groups : The target compound contains dual ester groups (tert-butyl and ethyl), whereas analogs often feature single esters or carboxylic acids.
- Substituents: The C5 methyl group distinguishes it from derivatives with halogens, amino, or alkoxy substituents.
- Core ring variations : Related compounds may differ in pyrrolopyridine ring positions (e.g., [2,3-c] or [2,3-d] isomers).
Key Compounds for Comparison
Table 1: Structural and Physicochemical Comparison
Stability and Reactivity
- Ester Stability : The tert-butyl ester in the target compound offers enhanced hydrolytic stability compared to ethyl or methyl esters, which are more labile under acidic/basic conditions .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester is notable for its potential therapeutic applications, particularly as an inhibitor of various biological pathways implicated in cancer and inflammation.
- Chemical Formula : C15H19N2O4
- Molecular Weight : 291.32 g/mol
- CAS Number : 577711-88-7
The biological activity of this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs) and phosphodiesterase (PDE) enzymes. FGFRs are critical in cell proliferation and survival pathways, making them attractive targets for cancer therapy. The compound demonstrates potent inhibitory effects on FGFR signaling pathways, which are often dysregulated in tumors.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have shown that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against FGFRs:
- Example Compound : A derivative (referred to as 4h ) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potency in inhibiting these receptors .
- Cell Proliferation and Apoptosis : Compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anti-cancer agent .
Phosphodiesterase (PDE) Inhibition
Another area of research focuses on the inhibition of PDE4B:
- Selectivity : A related compound demonstrated selectivity for PDE4B with an IC50 value of approximately 0.8 μM and effectively reduced TNF-α release from macrophages under inflammatory conditions .
- CNS Activity : This compound was evaluated against a panel of CNS receptors, showing limited activity except for moderate inhibition on specific targets like the serotonin receptor .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity:
- Variations in substituents at specific positions on the pyrrole ring were systematically explored to enhance potency and selectivity against different targets .
| Compound | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| 4h | FGFR1 | 7 | Potent inhibitor; induces apoptosis in breast cancer cells |
| 4h | FGFR2 | 9 | Strong activity; potential for cancer therapy |
| Related Compound | PDE4B | ~800 | Selective; reduces TNF-α release |
Case Studies
A series of case studies have been documented where these compounds were tested in vitro and in vivo:
- In one study, a derivative was tested for anti-proliferative effects against various cancer cell lines and showed promising results with significant reductions in cell viability .
- Another study highlighted the compound's ability to penetrate the blood-brain barrier, suggesting applications in treating CNS disorders .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how are ester groups selectively hydrolyzed?
Methodological Answer:
The compound’s synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. For example, esterification of carboxyl groups can be achieved using tert-butyl and ethyl protecting agents under basic conditions (e.g., NaH in THF) . Selective hydrolysis of ester groups is critical for generating intermediates. A protocol involves refluxing the ester derivative in ethanol with 5M NaOH (12 h), followed by pH adjustment to 5 using HCl to precipitate the product . Recrystallization in ethyl acetate yields a pure solid.
Key Reaction Conditions:
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Ester hydrolysis | NaOH (5M), ethanol, reflux | 12 h | ~75% (post-recrystallization) |
Advanced: How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?
Methodological Answer:
Advanced optimization employs quantum chemical calculations and reaction path searches to predict energetically favorable pathways. For example, the ICReDD framework combines computational simulations with experimental feedback loops to minimize trial-and-error approaches. This method identifies optimal parameters (e.g., solvent, temperature, catalyst) by analyzing transition states and intermediates . Experimental validation involves iterative testing of computational predictions, such as varying NaH concentrations or reaction temperatures in THF .
Example Workflow:
Computational Screening : Use density functional theory (DFT) to model reaction pathways.
Parameter Prioritization : Rank variables (e.g., pH, solvent polarity) by impact on yield.
Experimental Validation : Apply design of experiments (DoE) to test top candidates .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., tert-butyl at δ 1.2–1.4 ppm; ethyl ester at δ 4.1–4.3 ppm).
- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.3893 Å, β = 99.63°) resolve stereochemistry and hydrogen bonding .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 255.22 for C₁₁H₁₃NO₆) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
